N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane moiety at the 5-position. The benzamide group at the 2-position is further modified with a pyrrolidine sulfonyl substituent at the para position of the benzene ring.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c28-20(18-3-5-19(6-4-18)32(29,30)27-7-1-2-8-27)24-22-26-25-21(31-22)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17H,1-2,7-14H2,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVCCRAJXBLCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization of thiosemicarbazides derived from adamantane-1-carbohydrazide and appropriate isothiocyanates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzamide and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Biology: It is studied for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with molecular targets such as DNA and enzymes involved in cell replication. The compound can inhibit DNA replication by binding to the DNA strands, thereby preventing the replication process . Additionally, it can interact with enzymes, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- The adamantane group in the target compound introduces significant steric bulk and lipophilicity compared to pyridinyl or smaller substituents in analogs .
- Pyrrolidine sulfonyl may enhance solubility relative to halogenated derivatives due to its polar sulfonamide group.
Oxadiazole-Based Sulfonamide Compounds
highlights LMM5 and LMM11, which feature 1,3,4-oxadiazole cores instead of thiadiazole. For example:
| Compound | Core | Substituents | Molecular Weight | Biological Context |
|---|---|---|---|---|
| LMM5 | 1,3,4-Oxadiazole | Benzyl(methyl)sulfamoyl, 4-methoxyphenyl | ~532.6 | Antifungal assays (solubilized in DMSO/PF-127) |
| Target | 1,3,4-Thiadiazole | Pyrrolidine sulfonyl, adamantane | ~507.6 | Not reported |
Key Observations :
- The adamantane group in the target compound may improve membrane permeability compared to the benzyl or furan substituents in LMM5/LMM11 .
Thiadiazole-Benzamide Hybrids with Varied Substituents
describes a compound (CAS 897613-74-0) with a furan-2-ylmethyl group and a pyrrolidine sulfonyl substituent:
| Compound | Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|
| CAS 897613-74-0 | Furan-2-ylmethyl, pyrrolidine sulfonyl | C₂₀H₂₁N₅O₅S₃ | 507.6 |
| Target Compound | Adamantane, pyrrolidine sulfonyl | C₂₃H₂₈N₄O₃S₂* | ~507.6 |
Key Observations :
- Both compounds share the pyrrolidine sulfonyl group, but the adamantane moiety in the target compound likely increases rigidity and hydrophobic interactions compared to the flexible furan group in CAS 897613-74-0 .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound combines an adamantane moiety (lipophilic, rigid) with a 1,3,4-thiadiazole ring (hydrogen-bonding capability) and a pyrrolidine sulfonyl-benzamide group (polar interactions). These features enhance membrane permeability (via adamantane) and target-binding specificity (via thiadiazole and sulfonamide groups). Key properties include:
- LogP : ~3.5 (predicted), indicating moderate lipophilicity .
- Solubility : Poor in aqueous buffers but soluble in DMSO or DMF, requiring formulation optimization for in vitro assays .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves:
- Step 1 : Cyclization of adamantane-1-carbohydrazide with carbon disulfide to form the thiadiazole core .
- Step 2 : Coupling with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride under anhydrous conditions (e.g., DMF, 60°C, 12 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Yields range from 40–65%, with purity >95% confirmed by HPLC .
Q. How is the compound characterized for structural validation?
Standard techniques include:
- NMR : H and C NMR to confirm adamantane protons (δ 1.6–2.1 ppm) and thiadiazole carbons (δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 484.2) .
- X-ray Crystallography : Resolves adamantane-thiadiazole dihedral angles (e.g., 85–90°), critical for docking studies .
Q. What in vitro assays are recommended to evaluate its biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli; compare to ciprofloxacin) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or carbonic anhydrase inhibition) .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC determination) .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side products?
- Reaction Optimization : Use microwave-assisted synthesis (30 minutes vs. 12 hours) to reduce thermal degradation .
- Catalysts : Employ Lewis acids (e.g., ZnCl) to accelerate cyclization, improving yields to >75% .
- Side Products : Monitor by TLC; common impurities include unreacted benzoyl chloride (Rf 0.7 in ethyl acetate/hexane 1:1) .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Case Study : Analogues with chloro vs. fluoro substituents show divergent MICs (e.g., 2 µg/mL vs. 8 µg/mL for S. aureus). This can be attributed to:
- Electron-withdrawing effects (fluoro enhances membrane penetration) .
- Steric hindrance (chloro reduces binding pocket access) .
- Methodological Adjustments : Standardize assay conditions (e.g., pH 7.4, 37°C) and use isogenic bacterial strains .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to model adamantane-thiadiazole interactions in the hydrophobic pocket .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of hydrogen bonds between the sulfonamide group and Arg120/His94 .
Q. How can derivatization enhance solubility without compromising activity?
- Strategies :
- Introduce PEGylated side chains (e.g., replace pyrrolidine with PEG-2-amine) to improve aqueous solubility .
- Test prodrug forms (e.g., esterification of benzamide) for pH-dependent release .
- Validation : Parallel Artificial Membrane Permeability Assay (PAMPA) to confirm retained permeability .
Q. What stability challenges arise in long-term storage, and how are they mitigated?
- Degradation Pathways : Hydrolysis of the thiadiazole ring under high humidity (>60% RH) .
- Solutions : Lyophilize with trehalose (1:1 w/w) for storage at -20°C; monitor purity via HPLC every 6 months .
Q. How do structural analogs compare in SAR studies for antiviral activity?
- Key Modifications :
- Adamantane removal : Reduces logP by 1.2 but abolishes activity against influenza A (IC >100 µM vs. 12 µM for parent compound) .
- Thiadiazole substitution : Nitro groups at C-5 improve IC by 3-fold (HIV-1 protease inhibition) .
- Data Interpretation : Use 3D-QSAR models to prioritize substituents (e.g., CoMFA for steric/electronic maps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
